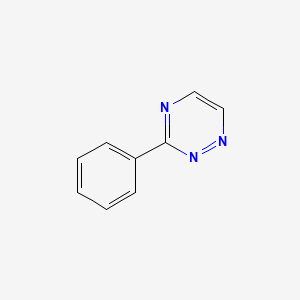

3-Phenyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-10-6-7-11-12-9/h1-7H |

InChI Key |

ADUHCGZLROUKFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 1,2,4 Triazine and Its Derivatives

Classical Cyclocondensation Reactions

Cyclocondensation reactions represent the foundational and most traditional approach to constructing the 1,2,4-triazine (B1199460) ring system. These methods typically involve the formation of the heterocyclic ring through the reaction of two or more precursor molecules with the elimination of a small molecule, such as water.

Condensation Reactions Involving 1,2-Dicarbonyl Compounds and Hydrazides

A prevalent and versatile method for synthesizing 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with acid hydrazides or related precursors like aminoguanidine. researchgate.netscielo.br This approach allows for the formation of diversely substituted triazines.

A straightforward one-pot synthesis involves the condensation of amides (such as formamide, acetamide, or benzamide) with 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net The reaction proceeds through an in-situ generated N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. researchgate.net This method has been successfully applied to produce various 5,6-disubstituted 3-phenyl-1,2,4-triazines. When unsymmetrical diketones are used, a mixture of regioisomers can be obtained, typically with one isomer predominating due to the differential reactivity of the carbonyl groups. researchgate.net

The efficiency of this reaction can be enhanced through microwave irradiation, which often leads to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net

Table 1: Synthesis of Substituted 1,2,4-Triazines via Condensation of Benzamide (B126) and 1,2-Diketones with Hydrazine Hydrate researchgate.net

| 1,2-Diketone | Product | Yield (Conventional) | Yield (Microwave) |

|---|---|---|---|

| 2,3-Butanedione | 3-Phenyl-5,6-dimethyl-1,2,4-triazine | 48% | 62% |

| Benzil | 3,5,6-Triphenyl-1,2,4-triazine | 65% | 78% |

Note: The table is generated based on data for the condensation of benzamide with various diketones as described in the source.

Cyclization Approaches Utilizing Amidrazones and Ortho-Quinones

The reaction between amidrazones and ortho-quinones provides a direct route to fused 1,2,4-triazine systems. mdpi.comresearchgate.net In this synthetic strategy, benzamidrazone reacts with various ortho-quinones to yield the corresponding π-extended 3-phenyl- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines. mdpi.comresearchgate.net

For instance, the reaction of benzamidrazone, prepared from benzonitrile (B105546) and hydrazine hydrate, with phenanthrene-9,10-dione results in 3-phenylphenanthro[9,10-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine in a high yield of 86%. mdpi.com Similarly, other polycyclic aromatic quinones can be employed to create complex, ring-fused triazine structures. mdpi.com

Table 2: Synthesis of Fused 3-Phenyl- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines from Benzamidrazone and Ortho-Quinones mdpi.com

| Ortho-Quinone | Product | Yield |

|---|---|---|

| Phenanthrene-9,10-dione | 3-Phenylphenanthro[9,10-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | 86% |

| Pyrene-4,5-dione | 3-Phenylpyreno[4,5-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | 73% |

Amidrazones have also been shown to react with 1,4-quinones, such as 1,4-benzoquinone (B44022) and 1,4-naphthoquinone, to produce benzo- and naphtho-1,2,4-triazin-6(4H)-ones. core.ac.uksemanticscholar.org In some cases, these reactions can lead to the formation of spiro compounds as co-products. helsinki.fi

Reductive Cyclization of Nitroarylhydrazides and Related Precursors

Reductive cyclization is another classical and effective method for synthesizing fused 1,2,4-triazine rings. researchgate.netevitachem.com This approach typically begins with the synthesis of an ortho-nitroarylhydrazide precursor, which is then cyclized under reductive conditions. mdpi.com

The precursor, a nitroarylhydrazide, can be obtained through the aromatic nucleophilic substitution of an ortho-nitro hydroxyarene or a related halide with benzhydrazide. mdpi.com The subsequent reductive cyclization of the nitro group and condensation with the hydrazide moiety forms the triazine ring. For example, specific 3-phenyl mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines fused with other heterocyclic rings have been synthesized with yields ranging from 50% to 84% using this method. mdpi.comresearchgate.net

A related strategy involves the base-induced cyclization of N-(2-nitroaryl)guanidines or N-(2-nitrophenyl)amidines. nih.gov This reaction proceeds via an N-oxide intermediate, which is subsequently reduced to afford the final benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine derivative. This process can often be performed as a one-pot reaction, combining the initial N-arylation with the base-promoted cyclization to produce the triazine N-oxides in good yields, which are then reduced in a separate step. nih.gov

Modern and Advanced Synthetic Strategies

In addition to classical methods, contemporary organic synthesis has introduced more advanced and efficient strategies for constructing 3-phenyl-1,2,4-triazine derivatives. These include transition metal-catalyzed reactions and one-pot multicomponent protocols that offer improved yields, selectivity, and atom economy.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal catalysis provides a powerful tool for the functionalization of pre-formed triazine rings. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions are particularly useful for introducing a wide variety of substituents at the C(3) position of the benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine scaffold. acs.org

Starting from 3-halo-benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines (e.g., 3-chloro or 3-iodo derivatives), various nucleophiles and coupling partners can be used to generate a library of C(3)-substituted analogs. These reactions include nucleophilic aromatic substitutions and metal-catalyzed processes like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.org This methodology has enabled the synthesis of derivatives bearing alkyl, (het)aryl, alkynyl, amino, and other functional groups at the C(3) position. acs.org

Copper catalysis has also been effectively used to construct the triazine ring itself. An efficient copper(I)-catalyzed reaction of 1,1-dibromoalkenes with biguanides has been developed to synthesize substituted 2,4-diamino-1,3,5-triazines under mild conditions. acs.org While focused on a different isomer, this highlights the utility of copper in facilitating C-N bond formations crucial for triazine synthesis. acs.org Furthermore, organometallic nanocatalysts have been applied in the synthesis of complex spiro-1,2,4-triazine derivatives. frontiersin.org

Table 3: Examples of C(3)-Substituted Benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines via Metal-Catalyzed Reactions acs.org

| Precursor | Reagent/Catalyst | C(3) Substituent |

|---|---|---|

| 3-Iodobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Phenylboronic acid / Pd catalyst | Phenyl |

| 3-Iodobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Ferrocenylboronic acid / Pd catalyst | Ferrocenyl |

| 3-Iodobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Phenylacetylene / Pd/Cu catalyst | Phenylethynyl |

| 3-Chlorobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Morpholine / Base | Morpholino |

One-Pot Multicomponent Synthesis Protocols

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy in modern synthetic chemistry, allowing the construction of complex molecules from simple starting materials in a single step. frontiersin.org This approach minimizes waste, saves time, and simplifies purification processes.

Several MCRs have been developed for the synthesis of 1,2,4-triazines and related heterocycles. An efficient one-pot, three-component synthesis of trisubstituted 1,2,4-triazines can be achieved by condensing a 1,2-dicarbonyl compound, an acid hydrazide, and ammonium (B1175870) acetate (B1210297). researchgate.net For instance, reacting benzil, a hydrazide, and ammonium acetate in the presence of a catalyst like sodium bisulfate on silica (B1680970) gel yields the desired triazine derivatives. researchgate.net

Another powerful one-pot protocol involves the stepwise addition of reagents without isolating intermediates. researchgate.net The condensation of amides with 1,2-dicarbonyl compounds, followed by cyclization with hydrazine hydrate, exemplifies this approach for creating substituted 1,2,4-triazines. researchgate.net Microwave-assisted MCRs have also been developed for the synthesis of various triazine-fused systems, often leading to high yields and purity. nih.govmonash.edu For example, a library of 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.evitachem.comresearchgate.nettriazines was prepared via a one-pot, three-component reaction of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide (B42294) under microwave irradiation. nih.gov

Green Chemistry Principles and Solvent-Free Reaction Conditions

The pursuit of environmentally benign chemical processes has led to the development of green synthetic routes for 1,2,4-triazine derivatives. These methods aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency.

Solvent-free reaction conditions have been successfully applied to the synthesis of various triazines. rsc.orgchim.it One notable approach involves the cyclotrimerization of aromatic nitriles without a solvent, sometimes catalyzed by yttrium salts, to produce symmetrically substituted 1,3,5-triazines. chim.it While this method is effective, it can require high temperatures and pressures, and its success can be sensitive to steric hindrance from the substituents. chim.it Another solvent-free method reports the ipso-substitution of a cyano group in 3,6-diaryl-5-cyano-1,2,4-triazines with higher alcohols, providing a novel functionalization pathway under solventless conditions. chimicatechnoacta.ru

To further enhance the green credentials of these syntheses, energy-efficient techniques like microwave irradiation and sonochemistry have been explored. Microwave-assisted synthesis has been shown to produce symmetrical and unsymmetrical 1,3,5-triazines in good to excellent yields with significantly reduced reaction times and often under solvent-free conditions. chim.it Similarly, sonochemical methods, which use ultrasound to induce chemical reactions, have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives in water, a green solvent. nih.gov This approach not only offers short reaction times, with many compounds forming in over 75% yield within 5 minutes, but is also considered significantly "greener" than conventional heating methods. nih.gov For instance, the synthesis of certain morpholine-functionalized 1,3,5-triazine derivatives was successfully optimized using microwave irradiation and also adapted to a sonochemical protocol in aqueous media, highlighting the versatility of these green techniques. mdpi.com

The following table summarizes a selection of solvent-free synthetic approaches for triazine derivatives.

| Product | Reactants | Conditions | Yield | Reference |

| 3-(3-Methoxyphenyl)-5,6-di(p-tolyl)-1,2,4-triazine | 3-Methoxybenzohydrazide, 4,4'-dimethylbenzil | N-halosulfonamide, solvent-free, heat | Not specified | rsc.org |

| 5,6-Bis(4-methoxyphenyl)-3-phenyl-1,2,4-triazine | Benzohydrazide, 4,4'-dimethoxybenzil | N-halosulfonamide, solvent-free, heat | Not specified | rsc.org |

| 2,4,6-Trisubstituted-1,3,5-triazines | Aromatic nitriles | Silica-supported Lewis acids, microwave irradiation, solvent-free | Varies | chim.it |

| N²-benzyl-6-(morpholin-4-yl)-N⁴-(2-phenylethyl)-1,3,5-triazine-2,4-diamine | N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine, 2-phenylethylamine | Ultrasound, water | >75% | nih.gov |

| 3,6-diaryl-5-(alkoxy)-1,2,4-triazines | 3,6-diaryl-5-cyano-1,2,4-triazines, higher alcohols | Solvent-free, heat | Not specified | chimicatechnoacta.ru |

Formation of Triazine N-Oxides and Subsequent Transformations

The introduction of an N-oxide group into the 1,2,4-triazine ring dramatically alters its chemical reactivity and provides a versatile handle for further functionalization. researchgate.net 1,2,4-Triazine N-oxides are valuable intermediates that can be converted into other novel 1,2,4-triazines or different heterocyclic systems. researchgate.netthieme-connect.de

A general and effective method for the synthesis of 1,2,4-triazine 4-oxides involves the reaction of isonitrosoketone hydrazones with aldehydes. mathnet.rursc.org This reaction proceeds through an intermediate, a 3-R-3,4-dihydro-4-hydroxy-6-phenyl-1,2,4-triazine, which is then oxidized, often with lead tetraacetate, to yield the final 1,2,4-triazine 4-oxide. mathnet.rursc.org Another approach to N-oxide formation is the direct oxidation of the triazine ring. For example, the oxidation of 3-amino-5-phenyl-as-triazine with organic peracids has been studied to understand the resulting N-oxide structures. acs.org

Once formed, triazine N-oxides can undergo a variety of transformations. They are susceptible to nucleophilic attack, which can lead to ring-opening or substitution reactions. thieme-connect.deresearchgate.net For instance, 1,2,4-triazine 4-oxides can be hydrolyzed by a base, with the initial nucleophilic attack occurring at the C-3 position, to yield 2-acylhydrazono oximes. thieme-connect.de The high reactivity of 1,2,4-triazine N-oxides towards nucleophiles allows for the study of nucleophilic substitution of hydrogen. researchgate.net

Deoxygenation of the N-oxide is another common transformation, which can be a key step in multi-step syntheses. For example, in the preparation of certain 3-substituted 1-phenyl-1,4-dihydrobenzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazin-4-yls, the cyclization of N-arylguanidines or N-arylamidines first yields N-oxides, which are then smoothly deoxygenated to the desired benzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines. nih.gov

Furthermore, triazine N-oxides can serve as precursors to functionalized triazines that would be difficult to access otherwise. A notable example is the synthesis of 3-fluoro-1,2,4-triazine 2-oxides. clockss.org The process involves treating an amino-triazine N-oxide with nitrosonium tetrafluoroborate (B81430) to form a stable diazonium salt, which upon heating, yields the fluoro-substituted N-oxide. clockss.org

The table below outlines key transformations involving 1,2,4-triazine N-oxides.

| Starting Material | Reagent(s) | Product(s) | Transformation Type | Reference |

| Isonitrosoketone hydrazones | Aldehydes, then lead tetraacetate | 1,2,4-Triazine 4-oxides | N-oxide formation | mathnet.ru, rsc.org |

| 3-Amino-5,6-diphenyl-1,2,4-triazine 2-oxide | Nitrosonium tetrafluoroborate, then heat | 3-Fluoro-5,6-diphenyl-1,2,4-triazine 2-oxide | Diazotization and fluorination | clockss.org |

| 3-Amino/alkyl-benzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazine-1-oxides | PPh₃ or P(OEt)₃ | 3-Amino/alkyl-benzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines | Deoxygenation | nih.gov |

| 1,2,4-Triazine 4-oxides | Base (e.g., NaOH) | 2-Acylhydrazono oximes | Ring-opening (hydrolysis) | thieme-connect.de |

| 6-Aryl-1,2,4-triazine 4-oxide | CH-active compounds | C(5)-σH adducts | Nucleophilic addition | researchgate.net |

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving control over stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, allowing for the precise construction of complex molecules. In the synthesis of this compound derivatives, regioselectivity often becomes a key consideration, particularly when multiple reactive sites are present in the precursors.

One of the primary methods for synthesizing the 1,2,4-triazine ring is the condensation of an amidrazone with a 1,2-dicarbonyl compound. The regioselectivity of this reaction is governed by the differential reactivity of the functional groups involved. mdpi.com Typically, the more electrophilic aldehyde group of the 1,2-dicarbonyl compound reacts first with the more nucleophilic hydrazine moiety of the amidrazone. The resulting hydrazone intermediate then undergoes an intramolecular cyclization between the remaining keto group and the amide's NH₂ group. This predictable reaction pathway leads specifically to 3,5-disubstituted 1,2,4-triazines. mdpi.com The formation of the 5-substituted regioisomer can be confirmed using ¹H NMR spectroscopy, as the chemical shift of the H-6 proton in 5-substituted 1,2,4-triazines characteristically appears in the range of 9.0–10.0 ppm. mdpi.com

Unambiguous, regiospecific syntheses have been developed for various derivatives. For instance, the synthesis of monomethylated 3-phenyldihydro-1,2,4-triazin-6(1H)-ones demonstrates excellent regiocontrol. The 1-methyl derivative was prepared through the addition of ethyl glycinate (B8599266) to a 1,3-dipolar nitrile imine. publish.csiro.au The 2-methyl isomer was synthesized via the addition of benzyl (B1604629) 3-methylcarbazate to ethyl N-[chloro(phenyl)methylene]glycinate. publish.csiro.au The 4-methyl derivative was obtained from the cycloaddition of ethyl N-(thiobenzoyl)sarcosinate with hydrazine hydrate. publish.csiro.au

The following table presents examples of regioselective syntheses of this compound derivatives.

| Target Compound | Key Reactants | Key Reaction Step | Regiochemical Outcome | Reference |

| 3,5-Disubstituted 1,2,4-triazines | Amidrazones, 1,2-Dicarbonyl compounds | Two-step cyclocondensation | Selective formation of the 3,5-disubstituted isomer | mdpi.com |

| 1-Methyl-3-phenyldihydro-1,2,4-triazin-6(1H)-one | N-methylbenzohydrazonoyl bromide hydrobromide, ethyl glycinate | 1,3-Dipolar cycloaddition | Methylation at N-1 | publish.csiro.au |

| 2-Methyl-3-phenyldihydro-1,2,4-triazin-6(1H)-one | Benzyl 3-methylcarbazate, ethyl N-[chloro(phenyl)methylene]glycinate | Addition-cyclization | Methylation at N-2 | publish.csiro.au |

| 4-Methyl-3-phenyldihydro-1,2,4-triazin-6(1H)-one | Ethyl N-(thiobenzoyl)sarcosinate, hydrazine hydrate | Cycloaddition | Methylation at N-4 | publish.csiro.au |

Precursor Chemistry and Rational Reactant Design for this compound Scaffolds

The synthesis of diverse this compound scaffolds relies heavily on the careful selection and design of precursor molecules. The structure of the final triazine ring is directly determined by the functional groups and substitution patterns of the reactants. Rational design of these precursors is therefore a cornerstone of synthetic strategy in this area. researchgate.net

A widely used and versatile precursor for the this compound core is benzamidrazone, which is typically prepared from benzonitrile and hydrazine hydrate. mdpi.com This amidrazone contains the pre-installed phenyl group at what will become the C-3 position of the triazine ring. By reacting benzamidrazone with various ortho-quinones, a range of arene-fused 3-phenyl Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines can be synthesized. mdpi.com

Another important class of precursors are hydrazides, such as benzhydrazide. In one synthetic strategy, benzhydrazide is reacted with ortho-nitroaryl halides or triflates in an aromatic nucleophilic substitution reaction. mdpi.com The resulting nitroarylhydrazides are then subjected to reductive cyclization to form the triazine ring. mdpi.com

The synthesis of more complex or functionally diverse triazines often requires more elaborate precursor design. For example, the synthesis of 3-glycopyranosyl-1,2,4-triazines starts with the preparation of C-glycopyranosyl formamidrazones. mdpi.com These sugar-derived amidrazones are then condensed with 1,2-dicarbonyl compounds to install the triazine core while retaining the complex carbohydrate moiety. mdpi.com Similarly, the synthesis of pyrazolo[3,4-e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines can be achieved from arylhydrazonomalononitriles, which are first converted to amidrazones by reaction with phenylhydrazine, and then cyclized. nih.gov

The rational design of precursors is also evident in methods aiming to build the triazine ring through different bond-forming strategies. For instance, dihydro-1,2,4-triazin-6(1H)-ones are commonly prepared via cyclocondensation reactions between nitrileimines and α-amino esters, or between α-hydrazino esters and appropriate partners. researchgate.net The choice of these specific precursors directly leads to the formation of the desired dihydrotriazinone core structure. researchgate.net

The table below details some key precursors and the triazine structures they form.

| Precursor(s) | Resulting Triazine Scaffold | Synthetic Method | Reference |

| Benzamidrazone, ortho-Quinones | Arene-fused 3-phenyl Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines | Condensation | mdpi.com |

| Benzhydrazide, ortho-Nitroaryl halides/triflates | Arene-fused 3-phenyl Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines | Aromatic nucleophilic substitution followed by reductive cyclization | mdpi.com |

| C-Glycopyranosyl formamidrazones, 1,2-Dicarbonyl compounds | 3-Glycopyranosyl-1,2,4-triazines | Condensation | mdpi.com |

| Arylhydrazonomalononitriles, Phenylhydrazine | Pyrazolo[3,4-e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines (after further steps) | Amidrazone formation and cyclization | nih.gov |

| Nitrileimines, α-Amino esters | Dihydro-1,2,4-triazin-6(1H)-ones | Cyclocondensation | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 1,2,4 Triazine

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazine (B1199460) Ring

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system. This deficiency significantly influences its substitution chemistry. Compared to benzene, the resonance energy of triazine isomers is considerably lower, which generally disfavors electrophilic aromatic substitution while making nucleophilic aromatic substitution a more common reaction pathway. chemeurope.comdntb.gov.uaresearchgate.net

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazine ring is challenging and rarely occurs. chemeurope.com Reactions like sulfonation and nitration often lead to ring cleavage rather than substitution. thieme-connect.de However, the nitrogen atoms of the triazine ring possess lone pairs of electrons, making them potential sites for electrophilic attack. youtube.com Protonation and alkylation can occur at the ring nitrogens.

Nucleophilic Substitution: The electron-deficient character of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, particularly at the C-5 and C-6 positions. nih.gov The presence of a good leaving group, such as a halogen or a sulfonyl group, at positions 3, 5, or 6 greatly facilitates nucleophilic substitution. For instance, studies on 3-chloro-6-phenyl-1,2,4-triazine (B1599734) have shown that the C-5 position is the preferred site for initial attack by nucleophiles like ammonia and alkylamines at low temperatures. researchgate.net The reaction of various 3-substituted 6-phenyl-1,2,4-triazines with the phenylacetonitrile (B145931) anion has been shown to yield products of ipso-substitution, where the substituent at the 3-position is displaced by the nucleophile. researchgate.net

| Position | Reactivity toward Nucleophiles | Reactivity toward Electrophiles | Notes |

| C-3 | Susceptible to substitution if a good leaving group is present. | Generally unreactive. | The phenyl group influences reactivity. |

| C-5 | A primary site for nucleophilic attack. researchgate.net | Generally unreactive. | Electron deficiency is pronounced at this position. |

| C-6 | Susceptible to nucleophilic attack. nih.gov | Generally unreactive. | Similar to the C-5 position. |

| Ring Nitrogens | Generally unreactive. | Can be attacked by electrophiles (e.g., alkylating agents). youtube.comnih.gov | Lone pair availability allows for electrophilic interaction. |

Cycloaddition Chemistry, Including 1,3-Dipolar Cycloadditions and Diels-Alder Analogs

As an electron-poor azadiene system, 3-phenyl-1,2,4-triazine and its derivatives are excellent substrates for inverse-electron-demand Diels-Alder (IEDDA) reactions. chemeurope.com These reactions typically occur with electron-rich dienophiles, such as enamines or alkynes, to form a bicyclic intermediate that subsequently loses a molecule of dinitrogen (N₂) to yield a new aromatic heterocyclic system, commonly a substituted pyridine (B92270) or other diazine. chemeurope.com

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The reaction of 1,2,4-triazines with electron-rich dienophiles is a powerful method for constructing highly functionalized pyridine and other heterocyclic rings. chemeurope.comnih.gov For example, the reaction of 3-glucopyranosyl-1,2,4-triazines with a strained alkyne, ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methanol, at room temperature afforded the corresponding annulated pyridine derivatives in high yields. mdpi.com

1,3-Dipolar Cycloadditions: The 1,2,4-triazine nucleus can also be activated to participate in 1,3-dipolar cycloadditions. Alkylation of the triazine ring, for instance, generates 1-alkyl-1,2,4-triazinium salts. nih.gov These salts serve as stable precursors for triazinium ylides, which are 1,3-dipoles. In the presence of a base, these ylides react in situ with electron-poor dipolarophiles (e.g., dimethyl acetylenedicarboxylate) to produce fused heterocyclic systems like polysubstituted pyrrolo[2,1-f] chemeurope.comnih.govtandfonline.comtriazines in a single, often regioselective, step. nih.gov This type of reaction, sometimes referred to as a Huisgen cycloaddition, is a fundamental process for constructing five-membered rings. wikipedia.orgorganic-chemistry.orgfu-berlin.de

| Cycloaddition Type | Partner | Intermediate | Product | Reference |

| IEDDA | Electron-rich alkene/alkyne | Bicyclic adduct | Substituted pyridine (after N₂ extrusion) | chemeurope.com |

| IEDDA | Enamine | Bicyclic adduct | Cycloaddition product or substituted pyridine | researchgate.net |

| 1,3-Dipolar Cycloaddition | Electron-poor dipolarophile | N/A (Reactant is a triazinium ylide) | Pyrrolo[2,1-f] chemeurope.comnih.govtandfonline.comtriazine | nih.gov |

Ring Transformation Reactions Leading to Other Heterocyclic Systems

The inherent reactivity of the 1,2,4-triazine ring allows it to serve as a synthon for the construction of other heterocyclic frameworks. These transformations often proceed through a mechanism involving nucleophilic addition to the ring, followed by ring-opening and subsequent recyclization.

A prominent example is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net The reaction of 3-substituted 6-phenyl-1,2,4-triazines (with substituents like chloro, methylthio, or phenylsulfonyl) with the phenylacetonitrile anion in dimethylformamide (DMF) leads to the formation of 3-amino-4,6-diphenylpyridazine. researchgate.net The mechanism involves the initial addition of the nucleophile at the C-5 position, followed by the cleavage of the N4-C5 bond to open the triazine ring. The resulting open-chain intermediate then undergoes intramolecular cyclization, with the expulsion of the original C-3 substituent, to form the more stable pyridazine ring. researchgate.net

Furthermore, the cycloaddition reactions discussed previously (Section 3.2) can also be classified as ring transformations, as the 1,2,4-triazine ring is converted into a different heterocyclic system, such as a pyridine or a pyrrolo[2,1-f] chemeurope.comnih.govtandfonline.comtriazine. chemeurope.comnih.gov

Oxidation, Reduction, and Radical Pathways Involving this compound

The redox chemistry of the 1,2,4-triazine ring is crucial to its function in various applications, including materials science and medicinal chemistry.

Reduction: The electron-deficient nature of the triazine ring makes it susceptible to reduction. Electrochemical studies on iridium(III) complexes functionalized with a triphenyl triazine moiety have shown that the reduction is centered on the triazine ring. rsc.org In the context of drug metabolism, certain triazine-containing compounds can undergo one-electron reduction to form radical anions. For example, studies on the related 3-amino-1,2,4-benzotriazine 1,4-dioxide class of compounds show that they produce oxidizing radicals after a one-electron reduction. nih.gov The initially formed radical anion can undergo subsequent protonation and rearrangement to generate a more stable benzotriazinyl radical, which is a potent oxidizing species. nih.gov

Oxidation: While the triazine ring itself is generally resistant to oxidation, substituents on the ring can be readily oxidized. For instance, S-alkyl groups attached to the triazine core can be oxidized to the corresponding sulfoxides or sulfones, which can then act as excellent leaving groups in nucleophilic substitution reactions. nih.gov Similarly, the oxidation of a thiazolotriazinone derivative using meta-chloroperoxybenzoic acid (m-CPBA) has been reported to yield the corresponding sulfone. mdpi.com

Radical Pathways: As mentioned, the one-electron reduction of triazine derivatives can lead to the formation of radical species. nih.gov These radicals can be highly reactive, capable of oxidizing biological molecules. The benzotriazinyl radical derived from the anticancer agent tirapazamine, for example, has been shown to oxidize dGMP and 2-deoxyribose, highlighting the potential for radical-mediated activity. nih.gov

Coordination Chemistry and Metal Complexation Studies

The nitrogen atoms in the 1,2,4-triazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property has led to the extensive use of triazine-based molecules as ligands in coordination chemistry and for the construction of metal-organic frameworks and catalysts. researchgate.netacs.org

This compound and its derivatives can act as mono- or bidentate ligands. A closely related ligand, 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine (PPTA), which features an additional pyridyl donor group at the 3-position, demonstrates the coordination potential of this scaffold. PPTA has been used to synthesize various complexes with lead(II), forming dinuclear and mononuclear structures depending on the counter-ions. researchgate.net

In a broader context, 1,2,4-triazine derivatives have been used to form stable complexes with a range of transition metals, including Co(II), Ni(II), and Cu(II). tandfonline.com In one study, a ligand containing a 1,2,4-triazine core acted as a bidentate chelator, coordinating to the metal center through the N-2 atom of the triazine ring and a nitrogen atom from an attached azomethine side chain. tandfonline.com The resulting complexes exhibit defined geometries confirmed by spectroscopic and theoretical methods. tandfonline.com

Side-Chain Modifications and Functional Group Interconversions on the Phenyl Moiety and Triazine Ring

The this compound scaffold allows for extensive chemical modification on both the triazine ring and the appended phenyl group. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

Triazine Ring Modifications: Functional groups on the triazine ring can be readily interconverted. For example, thioxo groups can be converted into other functionalities through alkylation, amination, or oxidation. researchgate.net S-alkyl substituents, introduced by alkylating a thioxo group, can participate in cross-coupling reactions or be oxidized to sulfones to facilitate subsequent nucleophilic substitution. nih.gov This allows for the introduction of a wide variety of substituents at specific positions on the triazine core.

Phenyl Moiety Modifications: The phenyl group at the C-3 position can be functionalized using standard aromatic chemistry, although the reactivity can be influenced by the electron-withdrawing nature of the attached triazine ring. Electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur primarily at the meta-position of the phenyl ring, directed by the deactivating triazine substituent. Conversely, nucleophilic aromatic substitution on the phenyl ring would require the presence of strongly electron-withdrawing groups and a good leaving group. Substituting the amino group in melamine (a 1,3,5-triazine) with a phenyl group has been shown to decrease the electron density in the triazine ring, which in turn weakens the ring's stability and boosts ring-opening reactions. rsc.org This demonstrates the electronic interplay between the phenyl moiety and the triazine ring.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-phenyl-1,2,4-triazine, providing unambiguous assignment of proton and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of the 1,2,4-triazine (B1199460) core is characterized by distinct signals for the protons at positions 5 and 6. For the parent this compound, the protons on the phenyl ring typically appear as a complex multiplet in the aromatic region. For instance, in derivatives like 3,5-diphenyl-1,2,4-triazine (B300344), the lone proton on the triazine ring (H-6) appears as a singlet at a downfield chemical shift, around δ 9.59 ppm, due to the deshielding effect of the heterocyclic ring. rsc.org The phenyl protons resonate at δ 8.67–8.64 ppm and δ 8.29–8.26 ppm for the ortho-protons of the respective phenyl groups, while the remaining meta and para protons appear as a multiplet between δ 7.62–7.52 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbon atoms of the triazine ring are typically found at the downfield end of the spectrum. For example, in 3,5-diphenyl-1,2,4-triazine, the triazine carbons C-3, C-5, and C-6 are observed at δ 163.3, 155.0, and 144.1 ppm, respectively. rsc.org The carbon atoms of the phenyl substituent exhibit characteristic shifts, with the ipso-carbon appearing around δ 135.0 ppm and the other aromatic carbons resonating in the δ 127–132 ppm range. rsc.orgumich.edu

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the complex spectra of substituted 3-phenyl-1,2,4-triazines. semanticscholar.org These experiments correlate proton and carbon signals, allowing for the definitive assignment of each atom in the structure and confirming the connectivity between the phenyl and triazine rings. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3,5-Diphenyl-1,2,4-triazine | 9.59 (s, 1H, H-6), 8.67–8.64 (m, 2H), 8.29–8.26 (m, 2H), 7.62–7.52 (m, 6H) | 163.3, 155.0, 144.1, 135.0, 133.6, 132.4, 131.7, 129.3, 128.8, 128.6, 128.3, 127.5 | rsc.org |

| 5-(4-methoxyphenyl)-3-phenyl-1,2,4-triazine | 9.50 (s, 1H), 8.67–8.57 (m, 2H), 8.28–8.20 (m, 2H), 7.59–7.50 (m, 3H), 7.08–6.99 (m, 2H), 3.88 (s, 3H) | 163.2, 163.0, 154.4, 143.6, 135.2, 131.5, 129.3, 128.7, 128.2, 125.8, 114.7, 55.5 | rsc.org |

| 6-(p-Methylphenyl)-3-phenyl-1,2,4-triazine | 8.72 (s, 1H), 8.09-7.13 (m, 9H), 2.65 (s, 3H) | 160.4, 159.4, 157.6, 139.7, 138.0, 136.1, 133.1, 131.6, 129.2, 125.8, 29.0 | umich.edu |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For example, the calculated mass for the protonated molecular ion [M+H]⁺ of 3,5-diphenyl-1,2,4-triazine (C₁₅H₁₂N₃) is 234.1026, with experimental values found to be in close agreement at 234.1022. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.commdpi.com

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide additional structural information. The fragmentation of this compound derivatives often involves the loss of stable neutral molecules or radicals. A common fragmentation pathway is the loss of the phenyl group. vulcanchem.com The fragmentation pattern of 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one showed a molecular ion at m/z 322, which fragmented to an ion at m/z 263, followed by the loss of an NH group to produce an ion at m/z 248. derpharmachemica.com

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-1,2,4-triazine | C₁₅H₁₂N₃ | 234.1026 | 234.1022 | rsc.org |

| 5-(4-chlorophenyl)-3-phenyl-1,2,4-triazine | C₁₅H₁₁ClN₃ | 268.0636 | 268.0634 | rsc.org |

| 3-Phenylnaphtho[2,1-e] rsc.orgchemicalpapers.comnih.govtriazine | C₁₇H₁₂N₃ | 258.1031 | 258.1029 | mdpi.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the this compound scaffold.

IR Spectroscopy: The IR spectrum of this compound derivatives displays characteristic absorption bands. The C=N stretching vibrations within the triazine ring typically appear in the region of 1550–1600 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. umich.edu For substituted triazines, such as 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, a medium to strong band near 800 cm⁻¹ is attributed to an out-of-plane bending vibration of the triazine ring. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. In studies of 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, strong bands are observed near 770 cm⁻¹ and 1330 cm⁻¹, which are assigned to the ring breathing vibration of the 1,2,4-triazine ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | ~3030-3040 | - | umich.edu |

| C=N Stretch (Triazine Ring) | ~1550-1600 | - | vulcanchem.com |

| C=C Stretch (Aromatic) | ~1457-1607 | - | umich.edumdpi.com |

| Triazine Ring Breathing | - | ~770 | nih.gov |

| Triazine Ring Out-of-Plane Bend | ~800 | - | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule, offering insights into its electronic structure. Fused triazines generally show strong absorbance in the UV region between 200–300 nm and weaker n→π* transitions in the visible range of 400–500 nm. Derivatives of this compound exhibit characteristic absorption maxima (λmax). For example, 3-phenylnaphtho[2,1-e] rsc.orgchemicalpapers.comnih.govtriazine displays a strong absorption at 295 nm (log ε = 4.65) and weaker bands at 358 nm and 373 nm. mdpi.com The fusion of additional aromatic rings to the triazine core can cause a bathochromic (red) shift in the absorption bands, indicating a more extended π-conjugated system. mdpi.comresearchgate.net

Table 4: UV-Vis Absorption Maxima (λmax) for Selected this compound Derivatives in CH₂Cl₂

| Compound | λmax (nm) (log ε) | Reference |

|---|---|---|

| 3-Phenylnaphtho[2,1-e] rsc.orgchemicalpapers.comnih.govtriazine | 295 (4.65), 358 (3.68), 373 (3.69) | mdpi.com |

| 3-Phenyl- rsc.orgchemicalpapers.comnih.govtriazino[5,6-c]quinoline | 296 (4.72), 360 (3.83), 378 (3.88) | mdpi.com |

| 3-Phenylphenanthro[9,10-e] rsc.orgchemicalpapers.comnih.govtriazine | 261 (4.72), 289 (4.45), 303 (4.43) | mdpi.com |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

For instance, the crystal structure of 3-phenyl-5-benzyl-6-oxo-1,6-dihydro-1,2,4-triazine was solved and found to be monoclinic with the space group P2₁/c. chemicalpapers.com In the crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dihedral angle between the triazine and phenyl rings is 11.77 (7)°, and the crystal packing is stabilized by π–π stacking interactions. iucr.org Similarly, the structure of 3-phenyl- rsc.orgchemicalpapers.comnih.govtriazino[5,6-c]quinoline was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net

Table 5: Crystal Data for 3-Phenyl-5-benzyl-6-oxo-1,6-dihydro-1,2,4-triazine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | chemicalpapers.com |

| Space Group | P2₁/c | chemicalpapers.com |

| a (Å) | 12.036(2) | chemicalpapers.com |

| b (Å) | 12.3257(11) | chemicalpapers.com |

| c (Å) | 9.3466(12) | chemicalpapers.com |

| **β (°) ** | 102.719(12) | chemicalpapers.com |

| Z | 4 | chemicalpapers.com |

Thermogravimetric Analysis (TGA/dTGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Profiling

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound and its derivatives.

TGA/dTGA: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Studies on various 1,2,4-triazine derivatives show that their thermal stability is influenced by the nature and position of substituents. For example, a study on annelated triazinones demonstrated thermal stability up to temperatures in the range of 241–296 °C. researchgate.net Another novel triazine derivative was found to be thermally stable up to 473 K (200 °C) before starting a single-step decomposition process. mdpi.com

DSC: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting points and glass transitions. For many benzo rsc.orgchemicalpapers.comnih.govtriazine derivatives, high thermal stability up to 240–250 °C has been observed, which is a critical parameter for their application in functional materials. mdpi.com DSC can also be used to assess the purity of synthesized compounds.

Table 6: Summary of Thermal Analysis Data for Related Triazine Compounds

| Compound Type | Technique | Key Findings | Reference |

|---|---|---|---|

| Annelated triazinones | TGA | Stable up to 241–296 °C in air. | researchgate.net |

| Substituted Dihydro-1,2,4-triazine | TGA | Stable up to 200 °C, then single-step decomposition. | mdpi.com |

| Benzo rsc.orgchemicalpapers.comnih.govtriazines | DSC | Thermally stable up to 240–250 °C. | mdpi.com |

| sym-2,4,6-trisubstituted s-triazines | TGA | Degradation starts in the range of 240–350 °C. | mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1,2,4-triazine (B1199460) derivatives. Central to these studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. irjweb.comnasc.ac.in A smaller energy gap generally implies higher reactivity. irjweb.comresearchgate.net

For various 1,2,4-triazine derivatives, these parameters have been extensively calculated using Density Functional Theory (DFT), often with the B3LYP functional. irjweb.comnih.govcolab.wsd-nb.info For instance, in studies of 1,2,4-triazine-based dyes, the HOMO molecular orbitals are often localized on the electron-donating parts of the molecule (like sulfur atoms and phenyl groups), while the LUMO orbitals are concentrated on the electron-accepting triazine and phenyl groups. nih.govd-nb.info This distribution confirms the roles of different molecular fragments in electronic transitions. nih.govd-nb.info

From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These descriptors provide quantitative measures of a molecule's stability and reactivity. irjweb.comcolab.ws For example, a high chemical hardness value suggests high stability. irjweb.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative 1,2,4-Triazine Derivative

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.4871 |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | 2.2435 |

Note: Data is for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/6–311++G(d,p) level. irjweb.com

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for exploring the potential energy surfaces of chemical reactions, enabling the investigation of reaction mechanisms, intermediates, and transition states involving 1,2,4-triazine scaffolds. researchgate.netnih.gov

Studies on the reactivity of 3-substituted 6-phenyl-1,2,4-triazines with nucleophiles like the phenylacetonitrile (B145931) anion have utilized DFT to rationalize experimental outcomes. researchgate.net These calculations can predict the most likely sites for nucleophilic attack. For the 1,2,4-triazine ring, the C-5 position is often identified as the preferred site for initial attack by many nucleophiles. researchgate.net DFT calculations have been used to support mechanisms like the Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC) pathway, which is common in the transformation of triazine rings into other heterocyclic systems, such as pyridazines. researchgate.net

Furthermore, DFT calculations can determine the relative stability of various isomers, such as the different dihydro-1,2,4-triazine intermediates that can form during a reaction. researchgate.net Theoretical results have been crucial in confirming the structures of experimentally identified isomers and discounting the existence of others that are energetically unfavorable. researchgate.net For example, calculations for 3,5-diphenyl-1,2,4-triazin-6(1H)-one predicted a completely planar conformation for the isolated molecule, which deviates slightly from the structure observed in the solid state due to intermolecular forces. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering valuable insights into conformational flexibility and intermolecular interactions. nih.gov These simulations are particularly useful for understanding how 1,2,4-triazine derivatives interact with biological macromolecules, such as proteins. nih.govsemanticscholar.org

In the context of drug design, MD simulations have been performed on 1,2,4-triazine derivatives docked into the active sites of target proteins, like lanosterol (B1674476) 14-demethylase (CYP51) from Candida albicans. nih.gov These simulations, often run for nanoseconds, can assess the stability of the protein-ligand complex and reveal dynamic structural changes that influence binding. nih.gov By analyzing the trajectory of the simulation, researchers can understand the conformational changes in the ligand and the protein, which can affect the mechanism of inhibition. nih.gov

MD simulations also elucidate the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding site. semanticscholar.org The strength and persistence of these interactions over the simulation time can be correlated with the biological activity of the compound. Additionally, conformational analysis through MD and DFT can reveal the preferred shapes of these molecules in solution, which is crucial for their interaction with receptors and other molecules. mdpi.com In the solid state, intermolecular interactions like π-π stacking are significant, influencing the crystal packing of molecules like 3-methylsulfanyl-5-phenyl-1,2,4-triazine. nih.gov

In Silico Structure-Activity Relationship (SAR) Analysis and Pharmacophore Modeling

In silico techniques, including Structure-Activity Relationship (SAR) analysis and pharmacophore modeling, are integral to modern medicinal chemistry for designing and optimizing compounds with desired biological activities.

Extensive SAR studies have been conducted on 1,2,4-triazine derivatives, for instance, in the development of antagonists for G-protein-coupled receptor 84 (GPR84). nih.gov These studies involve synthesizing series of analogues where substituents on the triazine and phenyl rings are systematically varied. The biological activity of these analogues is then correlated with their structural and physicochemical properties. nih.gov This process has revealed that substituents on the 5- and 6-positions of the 1,2,4-triazine ring bind in distinct pockets of the receptor, and modifications at these positions significantly impact antagonist potency. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.netresearchgate.net For 1,2,4-triazine derivatives, pharmacophore models have been developed to guide the design of new inhibitors for targets such as human telomerase. researchgate.net These models are constructed based on the structures of known active compounds and their binding modes, often determined through molecular docking. researchgate.netnih.gov The resulting pharmacophore can then be used as a 3D query to screen virtual libraries for new potential inhibitors. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as CoMFA and CoMSIA, further refine this understanding by correlating the 3D steric and electrostatic fields of the molecules with their biological activity. nih.gov

Spectroscopic Property Prediction and Experimental Validation

Computational methods are widely used to predict various spectroscopic properties of 1,2,4-triazine derivatives, which can then be validated against experimental data. This synergy between theory and experiment is crucial for structural elucidation and for understanding the electronic transitions that govern the optical properties of these compounds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govd-nb.infosci-hub.se Calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govd-nb.info These predicted spectra are often in good agreement with experimental measurements, allowing for the assignment of specific electronic transitions, such as those between HOMO and LUMO orbitals. nih.govd-nb.infonih.gov For example, TD-DFT calculations have been used to reproduce the absorption bands of 1,2,4-triazine-based dyes and to explain how structural modifications lead to shifts in the absorption spectra. nih.govd-nb.info

In addition to UV-Vis spectra, computational methods can predict vibrational spectra (infrared and Raman). researchgate.net DFT calculations of harmonic vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. sci-hub.se Furthermore, DFT is used to calculate optimized molecular geometries, providing bond lengths and angles that can be compared with data obtained from X-ray crystallography, often showing good agreement. nih.govnih.gov This validation confirms the accuracy of the computational model, lending confidence to its predictions of other properties.

Derivatization Strategies and Structure Property Relationships of 3 Phenyl 1,2,4 Triazine Analogs

Synthesis of Substituted 3-Phenyl-1,2,4-triazine Derivatives at Various Positions (e.g., C5, C6, N1, N2)

The functionalization of the this compound ring at its carbon and nitrogen atoms is a primary strategy for creating diverse analogs. Different positions on the triazine ring exhibit distinct reactivities, allowing for selective modifications.

Substitution at C5 and C6: The C5 and C6 positions of the 1,2,4-triazine (B1199460) ring are susceptible to nucleophilic attack, particularly when activated by suitable leaving groups. The reaction of 3-substituted-6-phenyl-1,2,4-triazines with nucleophiles like phenylacetonitrile (B145931) anion can lead to covalent addition at the C5 position, forming 2,5-dihydro-1,2,4-triazine intermediates. researchgate.net Further transformations can result in either ring transformation or ipso-substitution products. researchgate.net

A common approach for C6 substitution involves starting with a precursor like 5-phenyl-1,2,4-triazin-3-amine (B184799) and introducing substituents via bromination followed by Suzuki coupling reactions. nih.gov This method allows for the synthesis of various 5,6-biaryl-1,2,4-triazine derivatives. nih.gov Similarly, the synthesis of 3-amino-5-substituted phenylamino-6-phenyl-1,2,4-triazines has been achieved by condensing benzoylthioformanilides with aminoguanidine. sioc-journal.cn The ipso-substitution of a cyano group at the C5 position by various amines provides another route to 5-amino-substituted 1,2,4-triazines. researchgate.net

Interactive Data Table: Examples of C5 and C6 Substituted 1,2,4-Triazines

| Base Structure | Position(s) Substituted | Substituent(s) | Synthetic Method Highlight | Reference |

|---|---|---|---|---|

| 6-Phenyl-1,2,4-triazine | C5 | -CH(CN)Ph | Covalent addition of phenylacetonitrile anion | researchgate.net |

| 5-Phenyl-1,2,4-triazin-3-amine | C6 | Aryl groups (e.g., 2,6-dimethylpyridin-4-yl) | Bromination followed by Suzuki coupling | nih.gov |

| 6-Phenyl-1,2,4-triazine | C5 | Substituted Phenylamino | Condensation of benzoylthioformanilides with aminoguanidine | sioc-journal.cn |

| 3-Aryl-5-cyano-1,2,4-triazine | C5 | (Thiophen-3-yl)amino | Ipso-substitution of the cyano group | researchgate.net |

Substitution at N1 and N2: The nitrogen atoms of the 1,2,4-triazine ring can also be targeted for substitution, primarily through alkylation. The N-alkylation of 1,2,4-triazines under mild conditions can efficiently produce 1-alkyl-1,2,4-triazinium salts. nih.gov These salts are stable precursors for generating triazinium ylides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. nih.gov The synthesis of 2-substituted derivatives of 1,2,4-triazine-3,5(2H,4H)-diones has been accomplished through methods like the Mitsunobu reaction, which involves reacting a 6-bromo-substituted precursor with various alcohols. acs.org

Formation of Ring-Fused this compound Systems and Their Unique Properties

Fusing the 1,2,4-triazine ring with other aromatic or heteroaromatic systems creates polycyclic structures with distinct electronic and steric properties. These ring-fused systems often exhibit extended π-conjugation, leading to unique photophysical characteristics and altered biological activity profiles.

Several synthetic strategies exist for constructing these fused systems. One common method involves the intramolecular cyclization of suitably substituted hydrazone precursors. For instance, pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazines and nih.govresearchgate.netresearchgate.nettriazino[4,3-b]indazoles can be synthesized by the intramolecular cyclization of hydrazones derived from heterocyclic diazonium salts. researchgate.net Similarly, nih.govresearchgate.netresearchgate.nettriazino[4,3-a]indoles are prepared by reacting 2-diazo-3-ethoxycarbonylindole with active methylene (B1212753) compounds. nih.gov

Another powerful approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. 1,2,4-Triazines can act as dienes, reacting with electron-rich dienophiles. For example, 1-alkyl-1,2,4-triazinium ylides undergo 1,3-dipolar cycloadditions with electron-poor dipolarophiles to yield polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazines in a single step. nih.gov

The properties of these fused systems are heavily influenced by the nature of the fused ring. For example, pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazines, which are analogues of purines, exhibit electronic absorption spectra that extend into the visible region. nih.gov The fusion of (hetero)arene rings to the 'e' edge of the 1,2,4-triazine core leads to π-extended systems with altered electronic properties, which can be studied using UV-vis spectroscopy. mdpi.com The planarity of these fused systems, as confirmed by X-ray crystallography in compounds like 3-phenyl nih.govresearchgate.netresearchgate.nettriazino[5,6-c]quinoline, contributes to their unique electronic characteristics. mdpi.com

Interactive Data Table: Examples of Ring-Fused 1,2,4-Triazine Systems

| Fused System Name | Synthetic Method | Unique Property | Reference |

|---|---|---|---|

| Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine | Intramolecular cyclization of hydrazones | Evaluated for cytotoxic activity | nih.gov, researchgate.net |

| Pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine | 1,3-Dipolar cycloaddition of triazinium ylides | Privileged scaffold in medicinal chemistry | nih.gov |

| nih.govresearchgate.netresearchgate.netTriazino[5,6-c]quinoline | Reductive cyclization of nitrophenylhydrazides | π-extended system with distinct electronic absorption | mdpi.com |

| Pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazine | Condensation followed by acid-promoted ring closure | Electronic absorption in the visible region | nih.gov |

| nih.govresearchgate.netresearchgate.netTriazino[4,3-a]indoles | Reaction of diazoindoles with active methylene compounds | Inhibitory activity against cancer cell lines | nih.gov |

Development of Phosphorus-Containing 1,2,4-Triazine Derivatives and Other Heteroatom Substitutions

The incorporation of phosphorus into the 1,2,4-triazine structure has been a subject of interest due to the diverse biological and material properties of organophosphorus compounds. eurjchem.com Synthetic methods typically involve the phosphorylation of functional groups attached to the triazine ring or the use of phosphorus reagents to form fused heterocyclic systems. eurjchem.com

A key reaction for creating a P-C bond on a triazine ring is the Michaelis–Arbuzov rearrangement. For example, cyanuric chloride (1,3,5-triazine) can react with triethyl phosphite (B83602) to afford 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine. nih.gov The electron-withdrawing phosphonate (B1237965) groups then facilitate nucleophilic substitution on the triazine carbons, allowing for further derivatization with amines to produce novel bridged organophosphorus compounds. nih.gov While this example is for a 1,3,5-triazine (B166579), the principles can be extended to 1,2,4-triazine systems.

Reviews on the topic detail various synthetic approaches, which often rely on the interaction between an amino group on a 1,2,4-triazine side chain and different phosphorus reagents. researchgate.net These reactions can lead to a wide array of polyfunctional 1,2,4-triazine systems containing phosphorus, which have been investigated for various biological activities. researchgate.net

Comprehensive Structure-Reactivity and Structure-Electronic Property Correlations

Understanding the relationship between the structure of this compound derivatives and their electronic properties is crucial for designing molecules with specific functionalities. Substituents can significantly alter the electron density distribution within the triazine ring, thereby affecting its reactivity and spectroscopic properties.

A systematic study on 3-substituted benzo[e] nih.govresearchgate.netresearchgate.nettriazines demonstrated a significant effect of the C(3) substituent on the π-π* transition energy observed in UV-vis spectra. nih.gov Furthermore, a good correlation was found between the 1H NMR chemical shifts of ring protons and the Hammett substituent constant (σp), indicating that the electronic effects of the substituents are transmitted effectively through the heterocyclic system. nih.gov

The reactivity of the triazine ring in cycloaddition reactions is also highly dependent on its electronic nature. 1,2,4-Triazines are electron-deficient heterocycles and thus participate readily in inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org The reactivity can be further enhanced by introducing electron-withdrawing groups onto the ring or by coordinating the triazine to a metal center, such as Rhenium(I). rsc.org Coordination to Re(I) was found to speed up the IEDDA reaction with bicyclooctyne by a factor of 55, an effect attributed to a lowering of the distortion energy and more favorable interaction energy compared to uncoordinated triazine. rsc.org This demonstrates that the electronic properties and reactivity of the 1,2,4-triazine core can be finely tuned.

Interactive Data Table: Structure-Property Correlations in 1,2,4-Triazine Analogs

| Structural Modification | System Studied | Observed Effect | Method of Analysis | Reference |

|---|---|---|---|---|

| Substitution at C(3) | Benzo[e] nih.govresearchgate.netresearchgate.nettriazine | Alters π-π* transition energy; 1H NMR shifts correlate with Hammett constants (σp) | UV-vis, NMR, DFT Calculations | nih.gov |

| Coordination to Re(I) | 1,2,4-Triazine | Accelerates IEDDA reaction rate by 55-fold | Kinetic studies, DFT Calculations | rsc.org |

| Fusion with Pyrazole Ring | Pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazine | Shifts electronic absorption into the visible region | UV-vis Spectroscopy | nih.gov |

Bioisosteric Modifications and Their Impact on Biological Interaction Profiles

Bioisosterism, the replacement of a part of a molecule with a chemical group that has similar physical or chemical properties to elicit a similar biological response, is a cornerstone of drug design. The 1,2,4-triazine ring and its fused derivatives are often considered bioisosteres of purines, a fundamental component of nucleic acids and various cofactors.

Fused systems like pyrazolo[1,5-a]-1,3,5-triazines and imidazo[2,1-f]-1,2,4-triazines have been designed as purine (B94841) bioisosteres to mimic the biophysicochemical properties of the purine ring. nih.gov This mimicry allows them to interact with biological targets, such as enzymes and receptors, that normally bind purines. For example, pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazines have been synthesized as purine analogues and have been shown to inhibit enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. nih.gov The rationale behind this approach is that the triazine-based scaffold can occupy the same binding pocket as the natural purine ligand, but with modified stability, selectivity, or potency. nih.govmdpi.com The development of these bioisosteres can lead to second-generation drug candidates with enhanced biomedical potential. nih.gov

Advanced Applications of 3 Phenyl 1,2,4 Triazine and Its Derivatives

Utility as Key Building Blocks and Intermediates in Complex Organic Synthesis

The 1,2,4-triazine (B1199460) ring, particularly when substituted with a phenyl group, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its inherent reactivity allows for diverse chemical transformations, making it a valuable synthon for constructing more intricate molecular architectures.

Derivatives of 3-phenyl-1,2,4-triazine are instrumental in the synthesis of various heterocyclic compounds. For instance, reactions of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile (B145931) anion can lead to ring transformation products like 3-amino-4,6-diphenylpyridazine. researchgate.net The specific products, which can also include addition or substitution products, are influenced by the reaction conditions, such as the solvent used. researchgate.net Furthermore, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles bearing a cyano group results in the formation of 3-aminopyridazines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net

The versatility of the 1,2,4-triazine core is further highlighted by its use in the synthesis of fused heterocyclic systems. For example, various 1,2,4-triazine derivatives have been utilized to prepare pyrazolo[4,3-e] mdpi.comrsc.orgnih.govtriazines and pyrimido[5,4-e] mdpi.comrsc.orgnih.govtriazine-5,7(1H,6H)-diones. ijpsr.info These complex structures are often investigated for their potential biological activities. The synthesis of such complex molecules often involves multi-step reaction sequences where the triazine derivative is a key starting material or intermediate.

The strategic functionalization of the this compound core allows for the introduction of various substituents, enabling the synthesis of a broad library of compounds. For example, 3-amino-5-aryl-1,2,4-triazine derivatives can be readily brominated and subsequently used in Suzuki cross-coupling reactions with a diverse range of boronic acids to create 5,6-biaryl-1,2,4-triazin-3-amine derivatives. This modular approach is crucial in fields like medicinal chemistry for the rapid generation of new chemical entities.

Role in Catalysis: Ligand Design for Metal-Mediated Reactions and Organocatalysis

The nitrogen-rich 1,2,4-triazine ring system is an excellent platform for the design of ligands for metal-mediated catalysis due to its coordinating abilities. Furthermore, derivatives of this compound have shown potential in the field of organocatalysis.

In metal-mediated reactions, 1,2,4-triazine derivatives have been incorporated into multidentate ligands. These ligands can coordinate with various transition metals to form stable complexes that can catalyze a range of organic transformations. For instance, bis-triazinyl bipyridines (BTPs), which are molecules containing a pyridine (B92270) ring bonded to two 1,2,4-triazin-3-yl groups, have been investigated for their potential use in advanced nuclear reprocessing. wikipedia.org The design of these ligands often involves the strategic placement of coordinating nitrogen atoms to achieve the desired catalytic activity and selectivity.

While the application of this compound derivatives specifically in organocatalysis is an emerging area, the broader class of triazine-based molecules has demonstrated catalytic activity. Aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been shown to act as innovative photocatalysts for the selective oxidation of various benzylamines to the corresponding N-benzylidene benzylamines under mild conditions. nih.govacs.org These catalysts are reusable and demonstrate high efficiency. nih.govacs.org This suggests the potential for designing this compound-based systems for similar organocatalytic applications.

Applications in Functional Materials Science

The unique electronic and photophysical properties of this compound derivatives make them attractive candidates for the development of advanced functional materials with applications in optoelectronics and polymer science.

Optoelectronic Materials (e.g., N-type Semiconductors, Dye-Sensitized Solar Cells)

The electron-deficient nature of the 1,2,4-triazine ring makes its derivatives suitable for use as n-type semiconductors in organic electronic devices. This property is crucial for the development of organic light-emitting diodes (OLEDs) and organic solar cells. For instance, 1,3,5-triazine (B166579) derivatives have been successfully employed as electron transport materials in highly efficient green phosphorescent OLEDs. rsc.org The incorporation of triazine units into iridium(III) complexes has been shown to influence their photophysical properties, with the triazine moiety acting as an electron acceptor. rsc.orgrsc.org This allows for the tuning of the emission characteristics of the resulting materials.

In the realm of solar energy, 1,2,4-triazine derivatives have been investigated as components of dye-sensitized solar cells (DSSCs). Quantum calculations on 1,2,4-triazine derivatives have been performed to evaluate their potential in DSSCs, where the triazine and phenyl groups can act as electron acceptor units. The molecular structure of these dyes can be tailored to optimize their light-harvesting and electron-injection properties.

Development of Polymers and Advanced Composites

The 1,3,5-triazine ring is a well-established building block for the creation of thermally stable polymers and advanced composites. While research specifically on this compound-based polymers is less common, the principles from 1,3,5-triazine chemistry are applicable. Aromatic poly(1,3,5-triazine-ether)s have been synthesized and characterized for their potential use in electroluminescent devices. acs.org These polymers exhibit excellent thermal stability and amorphous nature, with high glass transition temperatures. acs.org

Triazine derivatives also play a significant role as additives in polymer composites, particularly as flame retardants. Symmetrically 2,4,6-trisubstituted-s-triazine derivatives have been synthesized and used as charring agents in intumescent flame-retardant systems for polypropylene. mdpi.com These nitrogen-rich compounds contribute to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer, thereby improving the flame retardancy of the polymer. mdpi.com The thermal stability of these triazine derivatives can be tuned by altering the substituents on the phenyl rings. mdpi.com

Development of Agrochemicals (e.g., Herbicides, Pesticides)

Triazine-based compounds have a long history of use in the agrochemical industry, particularly as herbicides. nih.gov The 1,2,4-triazine scaffold is a key component in the molecular structure of several active ingredients. These compounds typically function by inhibiting photosynthesis in target weed species.

While specific commercial herbicides based on this compound are not widely documented, the synthesis and biological evaluation of various 1,2,4-triazine derivatives for herbicidal activity is an active area of research. The structural diversity that can be achieved through the modification of the 1,2,4-triazine ring allows for the development of new herbicides with improved efficacy, selectivity, and environmental profiles. The synthesis of novel 1,2,4-triazine derivatives often involves exploring different substitution patterns on the triazine and phenyl rings to optimize their biological activity.

Potential in Chemical Sensors and Probes

The ability of the 1,2,4-triazine ring system to participate in various non-covalent interactions and its influence on the photophysical properties of molecules make it a promising platform for the development of chemical sensors and fluorescent probes.

Triazine derivatives have been designed as fluorescent probes for the detection of various analytes. For example, a novel fluoride (B91410) ion fluorescent probe has been developed by incorporating strong electron-withdrawing triazine groups into a triarylboron/acridine conjugation system. mdpi.com This probe exhibits a significant color change in its fluorescence emission upon binding with fluoride ions. mdpi.com Similarly, a fast-responsive fluorescent probe based on 1,3,5-triazine has been constructed for the detection of endogenous hydrogen sulfide (B99878) in living cells. rsc.org

Derivatives of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) have been utilized as precolumn derivatizing reagents in high-performance liquid chromatography (HPLC) for the determination of Fe(II) in natural samples. researchgate.net The triazine derivative forms a colored chelate with Fe(II), which can be detected with high sensitivity. researchgate.net Furthermore, the ability of triazine-based probes to selectively recognize thymine (B56734) through intermolecular multiple hydrogen bonding has been demonstrated, highlighting their potential in the development of sensors for biomolecules. researchgate.net The versatility of the 1,2,3-triazole moiety, a related nitrogen heterocycle often synthesized from precursors that could be related to triazines, in the development of selective ion sensors for metal ions like Pb(II) and Cu(II) further underscores the potential of nitrogen-rich heterocyclic scaffolds in sensing applications. nih.gov

Biological Activities and Mechanistic Insights Non Clinical Focus

Investigation of Antimicrobial and Antifungal Mechanisms (In Vitro Studies)

Derivatives of 1,2,4-triazine (B1199460) have demonstrated notable antimicrobial and antifungal activities in various in vitro studies. The mechanisms underlying these properties are multifaceted and often depend on the specific substitutions on the triazine core and the phenyl ring.

In the realm of antifungal research, a key mechanism of action for some triazine derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. frontiersin.org Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Molecular docking studies have supported the potential of 1,2,4-triazine derivatives to bind to the active site of CYP51. frontiersin.org

Furthermore, certain 3-phenyl-1,2,4-triazin-6(1H)-one analogs have shown potent in vitro activity against a range of plant-pathogenic fungi, including Leptosphaeria nodorum, Magnaporthe grisea, and Zymoseptoria tritici. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and modifications at other positions of the triazine core significantly influence their antifungal potency. nih.gov For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance fungicidal activity. nih.gov

While the primary focus of many studies has been on antifungal properties, some 1,2,4-triazine derivatives have also been screened for their antibacterial effects. researchgate.netnih.gov The presence of the triazine scaffold in combination with other heterocyclic moieties, such as thiazole, has been explored to develop novel antimicrobial agents. researchgate.net The precise mechanisms of antibacterial action are still under investigation but are thought to involve interactions with essential bacterial enzymes or disruption of cell wall integrity.

| Compound Derivative | Target Fungi | Observed In Vitro Effect | Reference |

|---|---|---|---|

| 3-(3-bromophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one | Leptosphaeria nodorum, Magnaporthe grisea, Zymoseptoria tritici, Ustilago maydis | High fungicidal activity (Average EC50 = 0.08 ppm) | nih.gov |

| 3-(3-bromo-4-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one | Zymoseptoria tritici | Most active against this pathogen in the series | nih.gov |

| Generic 1,2,4-triazine derivatives | Candida albicans | Inhibition of Lanosterol 14-demethylase (CYP51) | frontiersin.org |

Antiviral and Antiparasitic Activities (Mechanistic Studies, In Vitro)